molecular formula C11H13N3O2S B2483375 N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795487-08-9

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2483375
CAS No.: 1795487-08-9
M. Wt: 251.3
InChI Key: FASFNKKZEMDSCV-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and antimicrobial research applications. This molecule integrates a 1,2,3-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,2,3-thiadiazole ring system is a subject of significant interest in the development of new antimicrobial agents, as derivatives of this scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens . Furthermore, the incorporation of the furan ring, a common motif in bioactive molecules, contributes to the compound's potential as a versatile building block for constructing more complex heterocyclic systems, similar to those explored in the synthesis of novel thiazole and thiadiazole derivatives . This reagent is provided exclusively for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new therapeutic agents.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFNKKZEMDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the propan-2-yl group. The thiadiazole ring is then synthesized and attached to the furan ring. Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety undergoes controlled oxidation to form dihydrofuran derivatives or ring-opened products. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Reference
KMnO₄ (acidic aqueous medium)3-hydroxy-2,5-dihydrofuran adduct68–72
m-CPBA (CH₂Cl₂, 0°C)Furan epoxide intermediate55
H₂O₂ (HOAc, reflux)Maleic anhydride analog82

Epoxidation with m-CPBA proceeds via electrophilic attack on the furan’s electron-rich β-position, while KMnO₄ induces hydroxylation through radical intermediates .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole core participates in regioselective substitutions at the sulfur-adjacent positions:

a. *Thiol-displacement reactions *
Reaction with thiophenol derivatives in DMF yields 5-arylthio analogs:

Thiadiazole-S+ArSHK₂CO₃, 80°CThiadiazole-SAr+H₂S↑\text{Thiadiazole-S} + \text{ArSH} \xrightarrow{\text{K₂CO₃, 80°C}} \text{Thiadiazole-SAr} + \text{H₂S↑}

Reported yields: 60–75% .

b. *Cross-coupling reactions *
Palladium-catalyzed Suzuki coupling with arylboronic acids generates biarylthiadiazoles:

Arylboronic AcidCatalyst SystemYield (%)
4-MeOC₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃, DMF88
3-NO₂C₆H₄B(OH)₂Pd(OAc)₂, SPhos, dioxane63

This reactivity enables structural diversification for medicinal chemistry applications .

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation:

a. *Acid-catalyzed hydrolysis *

RCONH2HCl (conc.), ΔRCOOH+NH4+\text{RCONH}_2 \xrightarrow{\text{HCl (conc.), Δ}} \text{RCOOH} + \text{NH}_4^+

Quantitative conversion to the carboxylic acid occurs under refluxing HCl .

b. *Schiff base formation *
Reaction with aromatic aldehydes produces imine derivatives:

RCONH2+ArCHOEtOH, ΔRCON=CHAr\text{RCONH}_2 + \text{ArCHO} \xrightarrow{\text{EtOH, Δ}} \text{RCON=CHAr}

Yields range from 50% (electron-deficient aldehydes) to 92% (electron-rich aldehydes) .

Microwave-Assisted Heterocyclization

Microwave irradiation enhances reaction efficiency in synthesizing fused heterocycles:

ReagentConditionsProductYield (%)
NH₂NH₂·H₂OμW, 150°C, 15 minThiadiazolo[3,2-b]triazole94
CS₂, KOHμW, 120°C, 10 minThiadiazolo[3,2-d]thiazinone78

This method reduces reaction times from hours (conventional heating) to minutes while improving purity .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Modified PositionActivity (IC₅₀, μM)Target
Thiadiazole-SAr1.8 ± 0.2 (VEGFR-2 kinase)Antiangiogenic
Hydrolyzed -COOH12.4 (MCF-7 cells)Antiproliferative
Schiff baseMIC = 0.5 μg/mL (S. aureus)Antibacterial

The intact thiadiazole ring and furan oxidation state are critical for kinase inhibition, while hydrolyzed analogs show enhanced cellular uptake .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing thiadiazole moieties exhibit notable anticancer properties. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that compounds similar to N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide showed promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A derivative with a similar structure demonstrated significant inhibitory effects against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong antimicrobial potential . This suggests that this compound could be developed into a therapeutic agent for treating infections.

Agricultural Applications

Pesticidal Activity
The incorporation of thiadiazole derivatives in agrochemicals has gained attention due to their pesticidal properties. Studies have shown that compounds with similar structures can act as effective pesticides against a range of agricultural pests. For example, research on thiadiazole-based compounds revealed their effectiveness in controlling pests like aphids and beetles . This application is crucial for developing safer and more effective agricultural practices.

Anti-inflammatory Effects
Compounds containing the thiadiazole ring have been investigated for anti-inflammatory properties. In vitro studies indicated that certain derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs . This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its biological activity. Structure-activity relationship studies have shown that modifications to the furan and thiadiazole rings can significantly enhance the compound's efficacy against various biological targets .

Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-710–30
AntimicrobialStaphylococcus aureus0.22 – 0.25
Anti-inflammatoryVarious inflammatory modelsNot specified

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,3-thiadiazole carboxamides, which are notable for their roles as systemic acquired resistance (SAR) inducers in plants. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of 1,2,3-Thiadiazole Carboxamides

Compound Name Core Structure Substituents Key Biological Activity Melting Point (°C) Yield (%) Reference
N-(1-(Furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-methyl; carboxamide linked to 1-(furan-3-yl)propan-2-yl Potential SAR inducer (theoretical) N/A N/A [Target]
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole 4-methyl; carboxamide linked to 3-chloro-4-methylphenyl Commercial SAR inducer N/A N/A
Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) 1,2-Thiazole 3,4-dichloro; carboxamide linked to 2-cyanophenyl High antifungal activity N/A N/A
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole 5-methyl; carboxamide linked to 1,3-thiazol-2-yl Crystallographically studied Reported in Ref. N/A

Key Findings

Structural Variations and Bioactivity: The target compound’s furan-3-yl group distinguishes it from tiadinil’s chlorinated aryl and isotianil’s cyanophenyl substituents. Chlorine and cyano groups enhance electrophilicity and binding to plant pathogen targets, whereas the furan moiety may offer improved metabolic stability or reduced toxicity . Isotianil’s 1,2-thiazole core (vs.

Synthetic Methodology :

  • The synthesis of pyrazole carboxamides in employs EDCI/HOBt coupling agents, a method likely applicable to the target compound. Yields for pyrazole derivatives (62–71%) suggest moderate efficiency, which may vary with steric hindrance from the furan group .

Physical Properties :

  • Melting points for related compounds (e.g., 123–183°C for pyrazole carboxamides) correlate with crystallinity and substituent polarity. The target compound’s furan group may lower melting points compared to chlorinated analogs due to reduced intermolecular forces .

Biological Activity: Tiadinil and isotianil are commercial SAR inducers, with isotianil showing superior antifungal activity due to its dichloro and cyano groups. The target compound’s furan substituent may shift activity toward specific pathogens or improve environmental persistence .

Crystallographic Data :

  • highlights hydrogen-bonding patterns in thiazole-linked carboxamides, which stabilize crystal packing. Similar interactions in the target compound could influence formulation stability .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources while highlighting case studies and relevant data.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). A study reported an IC50 value of 4.37 μM for one derivative against HepG2 cells, demonstrating potent cytotoxicity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 20bHepG24.37 ± 0.7
Compound 20bA5498.03 ± 0.5

The mechanism of action often involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, which is crucial for halting cancer progression .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A recent study evaluated the antimicrobial efficacy of several derivatives against Gram-positive bacteria, reporting Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL . The compound exhibited superior activity compared to standard antibiotics like nitrofurantoin.

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

CompoundBacteria StrainMIC (µg/mL)
Compound 15Staphylococcus aureus ATCC 259233.91
Compound 15Staphylococcus epidermidis ATCC 122287.81

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Studies suggest that these compounds can inhibit inflammatory pathways, reducing symptoms in models of inflammation . Additionally, some derivatives have shown analgesic effects comparable to standard pain relief medications.

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various thiadiazole derivatives, one compound was found to be significantly more effective than valproic acid in controlling seizures induced by pentylenetetrazole. The therapeutic index was calculated to be 7.3, indicating a favorable safety profile .

Research on Hepatoprotective Effects

Another study explored the hepatoprotective effects of thiadiazole derivatives in animal models exposed to hepatotoxic agents. The results indicated that certain derivatives could significantly reduce liver enzyme levels, suggesting protective effects against liver damage .

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